molecular formula C25H28IO2P B14613819 [4-(1,3-Dioxolan-2-yl)butan-2-yl](triphenyl)phosphanium iodide CAS No. 60066-86-6

[4-(1,3-Dioxolan-2-yl)butan-2-yl](triphenyl)phosphanium iodide

Cat. No.: B14613819
CAS No.: 60066-86-6
M. Wt: 518.4 g/mol
InChI Key: QUGAGKQLOIEQJW-UHFFFAOYSA-M
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Description

4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to a butyl chain, which is further substituted with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkyl halide that contains the dioxolane moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide can undergo various chemical reactions, including:

    Oxidation: The phosphonium group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium fluoride are often used in substitution reactions.

Major Products

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Triphenylphosphine and its analogs.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It can also serve as a phase-transfer catalyst in certain reactions.

Biology

The compound has potential applications in biological research, particularly in the study of phosphonium salts’ interactions with biological membranes. Its ability to cross cell membranes makes it a candidate for drug delivery systems.

Medicine

In medicine, phosphonium salts are explored for their potential use in targeting mitochondria, which could be useful in developing treatments for diseases involving mitochondrial dysfunction.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring the unique properties of the dioxolane and phosphonium groups.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide involves its interaction with cellular membranes due to the lipophilic nature of the triphenylphosphonium group. This allows the compound to cross lipid bilayers and potentially target intracellular components such as mitochondria. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler analog without the dioxolane ring.

    Tetraphenylphosphonium chloride: Another phosphonium salt with different substituents.

    4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium bromide: A similar compound with a bromide ion instead of iodide.

Uniqueness

The presence of the dioxolane ring in 4-(1,3-Dioxolan-2-yl)butan-2-ylphosphanium iodide distinguishes it from other phosphonium salts. This structural feature may impart unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets.

Properties

CAS No.

60066-86-6

Molecular Formula

C25H28IO2P

Molecular Weight

518.4 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)butan-2-yl-triphenylphosphanium;iodide

InChI

InChI=1S/C25H28O2P.HI/c1-21(17-18-25-26-19-20-27-25)28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,21,25H,17-20H2,1H3;1H/q+1;/p-1

InChI Key

QUGAGKQLOIEQJW-UHFFFAOYSA-M

Canonical SMILES

CC(CCC1OCCO1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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